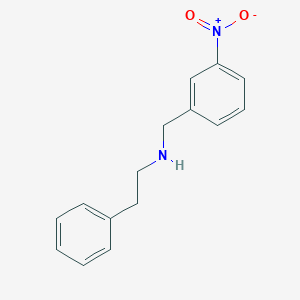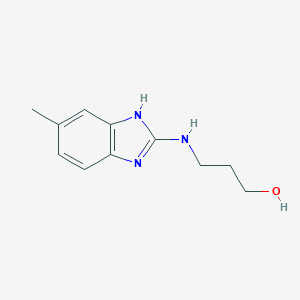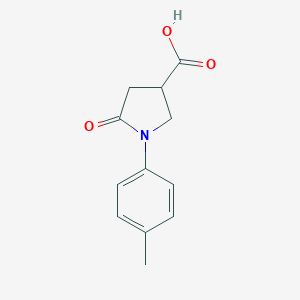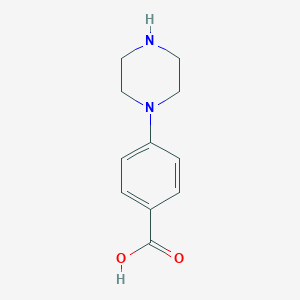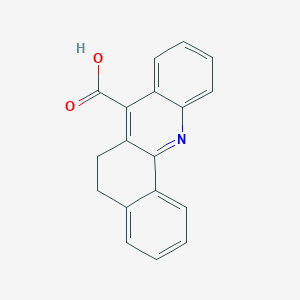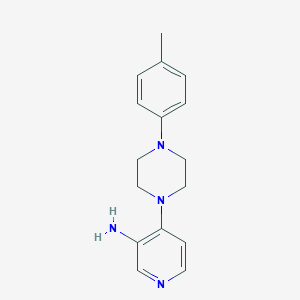
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)-, commonly known as PAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PAPP is a heterocyclic compound that contains a pyridine ring and a p-tolyl group.
Mecanismo De Acción
The mechanism of action of PAPP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. PAPP has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activation of nuclear factor kappa B, a signaling pathway involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
PAPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PAPP has also been shown to inhibit the growth and migration of cancer cells. Additionally, PAPP has been shown to reduce inflammation and oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PAPP in lab experiments is its high purity and stability. PAPP can be synthesized with high purity, and it is stable under various conditions. Additionally, PAPP has been shown to exhibit low toxicity in various cell types. However, one of the limitations of using PAPP in lab experiments is its high cost. PAPP is a complex compound that requires multiple synthesis steps, which can make it expensive to produce.
Direcciones Futuras
There are several future directions for the study of PAPP. One area of research is the development of PAPP-based cancer therapies. PAPP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the investigation of PAPP as a potential treatment for neurodegenerative diseases. PAPP has been shown to have neuroprotective effects in vitro, and further research is needed to determine its potential therapeutic value in vivo. Additionally, future research could focus on the optimization of the synthesis method for PAPP, with the goal of reducing its cost and increasing its yield.
Métodos De Síntesis
PAPP can be synthesized through a multistep process involving the reaction of 4-chlorotoluene with 3-aminopyridine, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps. This synthesis method has been optimized, and the purity and yield of PAPP can be increased through various modifications.
Aplicaciones Científicas De Investigación
PAPP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. PAPP has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, PAPP has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propiedades
Número CAS |
14549-71-4 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-amino-4-pyridyl)-4-(p-tolyl)- |
Fórmula molecular |
C16H20N4 |
Peso molecular |
268.36 g/mol |
Nombre IUPAC |
4-[4-(4-methylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4/c1-13-2-4-14(5-3-13)19-8-10-20(11-9-19)16-6-7-18-12-15(16)17/h2-7,12H,8-11,17H2,1H3 |
Clave InChI |
MMZWSFMMDAKAIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
Otros números CAS |
14549-71-4 |
Sinónimos |
4-[4-(4-Methylphenyl)-1-piperazinyl]-3-pyridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



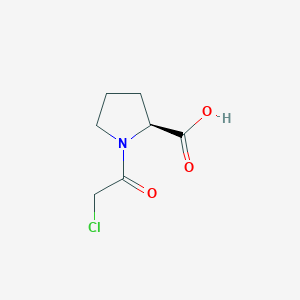
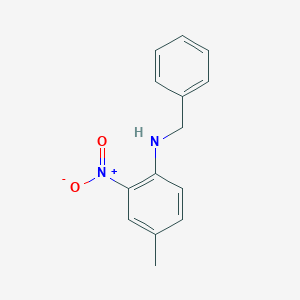
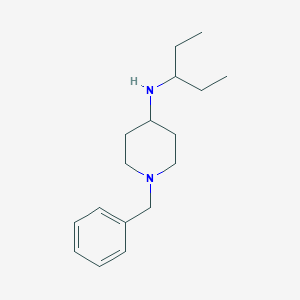
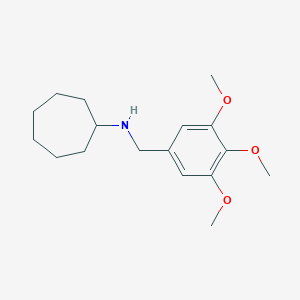
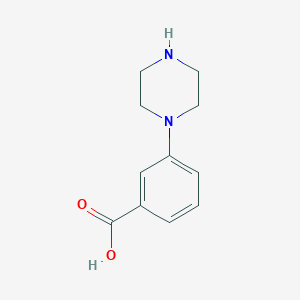
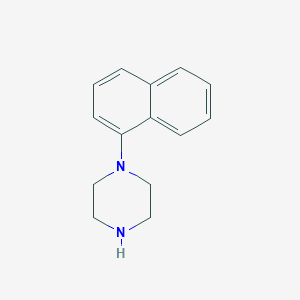
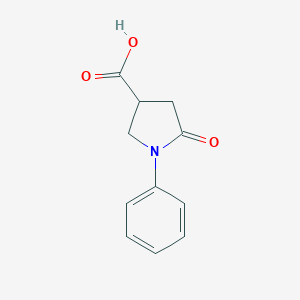
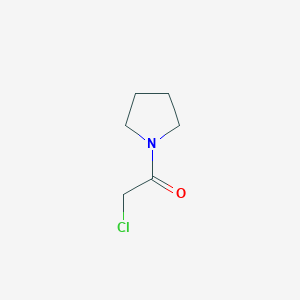
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
